molecular formula C18H14Cl2N4O B4286495 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide

2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide

Cat. No. B4286495
M. Wt: 373.2 g/mol
InChI Key: ZFPTUXAJPQQZDJ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide, also known as DBH, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival. 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and growth. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cell migration and invasion.
Biochemical and Physiological Effects:
2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has been shown to have various biochemical and physiological effects. In animal studies, 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has been shown to reduce tumor growth, improve insulin sensitivity, and reduce blood glucose levels. It has also been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promising results in various assays and animal studies. However, 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It also requires further testing to determine its efficacy and safety in humans.

Future Directions

There are several future directions for 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide research. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to determine its efficacy and safety in humans. Additionally, 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide could be modified to improve its pharmacokinetic properties and increase its potency. Finally, 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide could be tested in combination with other drugs to determine its potential as a combination therapy.
Conclusion:
In conclusion, 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide is a promising compound that has shown potential in various fields of scientific research. Its synthesis method is well-established, and it has shown promising results in various assays and animal studies. However, further research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.

Scientific Research Applications

2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has been extensively studied for its potential in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and other diseases. In cancer research, 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

2,4-dichloro-N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O/c1-12(13-2-5-15(6-3-13)24-9-8-21-11-24)22-23-18(25)16-7-4-14(19)10-17(16)20/h2-11H,1H3,(H,23,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPTUXAJPQQZDJ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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